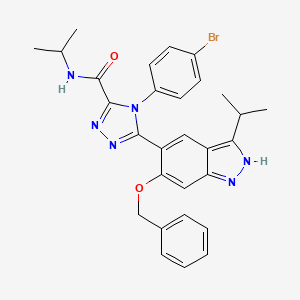

5-(6-(Benzyloxy)-3-isopropyl-1H-indazol-5-YL)-4-(4-bromophenyl)-N-isopropyl-4H-1,2,4-triazole-3-carboxamide

Beschreibung

This compound features a hybrid heterocyclic scaffold combining indazole, triazole, and bromophenyl moieties. Key structural attributes include:

- Indazole core: Substituted with a benzyloxy group at position 6 and an isopropyl group at position 2.

- Triazole ring: Positioned at C5 of the indazole, further substituted with a 4-bromophenyl group and an N-isopropyl carboxamide.

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-5-(6-phenylmethoxy-3-propan-2-yl-2H-indazol-5-yl)-N-propan-2-yl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29BrN6O2/c1-17(2)26-22-14-23(25(15-24(22)32-33-26)38-16-19-8-6-5-7-9-19)27-34-35-28(29(37)31-18(3)4)36(27)21-12-10-20(30)11-13-21/h5-15,17-18H,16H2,1-4H3,(H,31,37)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJYZDATLKYUQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C=C(C(=CC2=NN1)OCC3=CC=CC=C3)C4=NN=C(N4C5=CC=C(C=C5)Br)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601103572 | |

| Record name | 4H-1,2,4-Triazole-3-carboxamide, 4-(4-bromophenyl)-N-(1-methylethyl)-5-[3-(1-methylethyl)-6-(phenylmethoxy)-1H-indazol-5-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601103572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1464091-41-5 | |

| Record name | 4H-1,2,4-Triazole-3-carboxamide, 4-(4-bromophenyl)-N-(1-methylethyl)-5-[3-(1-methylethyl)-6-(phenylmethoxy)-1H-indazol-5-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1,2,4-Triazole-3-carboxamide, 4-(4-bromophenyl)-N-(1-methylethyl)-5-[3-(1-methylethyl)-6-(phenylmethoxy)-1H-indazol-5-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601103572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves several steps, starting with the preparation of intermediates and then combining them under specific conditions. Common synthetic routes might include:

Formation of the Benzyloxy and Isopropyl Groups: These groups can be introduced through reactions involving the appropriate precursors and reagents.

Triazole Ring Formation: This often involves cyclization reactions that may require catalysts and specific reaction conditions.

Bromination and Final Coupling:

Industrial Production Methods

Industrial methods would scale up these synthetic routes, optimizing reaction conditions to improve yield and efficiency. Catalysts, solvents, temperature, and pressure conditions are often fine-tuned to achieve the best results.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound might undergo oxidation reactions, often facilitated by reagents like KMnO₄ or CrO₃.

Reduction: Reducing agents like LiAlH₄ or NaBH₄ could be used to reduce certain functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Reagents might include strong oxidizing and reducing agents, catalysts for coupling reactions, and solvents that support these reactions (e.g., toluene, dichloromethane).

Major Products Formed

The major products would depend on the type of reaction and conditions used, ranging from modified analogs with different functional groups to completely new structures resulting from complex transformations.

Wissenschaftliche Forschungsanwendungen

The compound 5-(6-(Benzyloxy)-3-isopropyl-1H-indazol-5-YL)-4-(4-bromophenyl)-N-isopropyl-4H-1,2,4-triazole-3-carboxamide is a complex organic molecule that is of interest in medicinal chemistry for its potential therapeutic applications. It belongs to a class of indazole and triazole derivatives known for their biological activities, including anti-cancer properties and the ability to inhibit specific protein functions.

Molecular Information and Properties

- The molecular formula for the compound is C29H29BrN6O2, with a molecular weight of approximately 573.495 g/mol.

- The compound can undergo various chemical reactions typical for indazole and triazole derivatives.

Synthesis

The synthesis of 5-(6-(Benzyloxy)-3-isopropyl-1H-indazol-5-YL)-4-(4-bromophenyl)-N-isopropyl-4H-1,2,4-triazole-3-carboxamide typically involves multi-step organic synthesis techniques. Key steps may include:

- Indazole ring formation

- Triazole ring formation

- Cross-coupling reactions to introduce the bromophenyl group

- Amide coupling to attach the N-isopropyl carboxamide moiety

The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor reaction progress and characterize the synthesized compounds.

Mechanism of Action

The mechanism of action for 5-(6-(Benzyloxy)-3-isopropyl-1H-indazol-5-YL)-4-(4-bromophenyl)-N-isopropyl-4H-1,2,4-triazole-3-carboxamide is primarily associated with its ability to inhibit specific protein targets involved in cellular signaling pathways. Research indicates that compounds in this class may inhibit the activity of proteins such as Hsp90 (Heat Shock Protein 90), which plays a critical role in protein folding and stability in cancer cells. By inhibiting Hsp90, these compounds can disrupt cancer cell proliferation and induce apoptosis. Studies have shown that similar triazole derivatives exhibit significant antitumor activity in various cancer models, indicating a promising therapeutic potential.

Potential Applications

5-(6-(Benzyloxy)-3-isopropyl-1H-indazol-5-YL)-4-(4-bromophenyl)-N-isopropyl-4H-1,2,4-triazole-3-carboxamide has potential applications in:

- Medicinal Chemistry : As a building block for synthesizing more complex drug candidates.

- Cancer Research : For developing targeted therapies against cancers.

Table: Spectroscopic Data

Wirkmechanismus

The compound's mechanism of action would involve its interaction with specific molecular targets, such as enzymes or receptors, influencing biological pathways. For instance, it might inhibit a particular enzyme by binding to its active site, disrupting normal biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Functional Group Variations

5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6m)

- Structure : Benzoxazole fused with triazole-thione and 4-bromophenyl.

- Key Differences :

- Replaces indazole with benzoxazole.

- Triazole-thione (C=S) instead of carboxamide (C=O).

- Methylphenyl substituent vs. isopropyl and benzyloxy groups.

- Physicochemical Data :

Aryl-Substituted 1,3,4-Oxadiazole-2-thione Derivatives

- Structure : Oxadiazole-thione with alkyl/aryl substituents.

- Key Differences :

- Oxadiazole core vs. triazole-indazole.

- Thione tautomer favored over thiol (ΔG = 9.6–12.1 kcal/mol).

Isoxazole-3-carboxamide Derivatives

- Structure: Isoxazole-carboxamide with morpholinomethyl or formylphenyl groups.

- Key Differences :

- Isoxazole vs. triazole-indazole.

- Morpholine substituent enhances solubility vs. bromophenyl’s hydrophobicity.

- Synthetic Relevance : Highlights carboxamide’s versatility in medicinal chemistry .

Computational and Spectral Insights

- Electronic Effects : The triazole-carboxamide in the main compound likely exhibits electron delocalization across the heterocyclic rings, akin to oxadiazole-thione derivatives .

- Tautomer Stability : Unlike oxadiazole-thione (thione favored), the main compound’s carboxamide group ensures a stable hydrogen-bonding motif critical for target engagement.

Biologische Aktivität

The compound 5-(6-(Benzyloxy)-3-isopropyl-1H-indazol-5-YL)-4-(4-bromophenyl)-N-isopropyl-4H-1,2,4-triazole-3-carboxamide , identified by the CAS number 1464091-41-5, is a synthetic organic molecule with potential biological activity. This article delves into the biological activities associated with this compound, backed by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 573.48 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including an indazole moiety and a triazole ring.

Antitumor Activity

Research has indicated that compounds similar to the one exhibit significant antitumor properties. For instance, studies have shown that triazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound's ability to interact with key signaling pathways involved in cancer progression remains an area of active investigation.

The proposed mechanism of action for this compound includes:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.

- Modulation of Apoptosis : By influencing apoptotic pathways, the compound may promote cancer cell death.

- Impact on Tumor Microenvironment : It could also affect the tumor microenvironment by inhibiting angiogenesis or modulating immune responses.

Case Studies

- Study on Indazole Derivatives : A study published in Journal of Medicinal Chemistry highlighted that derivatives of indazole showed promising activity against various cancer cell lines, indicating a potential pathway for further development of this compound as an anticancer agent .

- Triazole Compounds : Research focusing on triazole compounds has demonstrated their efficacy in inhibiting tumor growth in xenograft models, suggesting that modifications to the triazole structure can enhance biological activity .

Table 1: Biological Activity Comparison of Related Compounds

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer: The synthesis of triazole-carboxamide derivatives typically involves refluxing intermediates in ethanol with catalytic acetic acid, followed by solvent evaporation and filtration . To optimize yield, consider varying reaction times (e.g., extending beyond 4 hours) or substituting ethanol with polar aprotic solvents like DMF, which may enhance intermediate solubility. Purification via column chromatography using gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) can improve purity. Monitoring reaction progress with TLC or HPLC is critical to identify side products .

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

- Methodological Answer: A combination of 1H-NMR (to resolve aromatic protons and isopropyl groups at δ ~1.2–1.4 ppm), IR (to confirm carboxamide C=O stretch at ~1650 cm⁻¹), and EI-MS (to verify molecular ion peaks) is recommended . For example, in related triazole derivatives, the NH proton of the triazole ring appears as a singlet at δ ~9.5 ppm in DMSO-d6, while bromophenyl protons resonate as doublets at δ ~7.7–8.1 ppm .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the indazole or triazole rings) influence biological activity?

- Methodological Answer: Structure-activity relationship (SAR) studies on analogous compounds reveal that:

- Benzyloxy groups enhance lipophilicity, potentially improving membrane permeability .

- Bromophenyl substituents may increase steric bulk, affecting binding affinity to targets like kinases or GPCRs .

- Replacing isopropyl with bulkier groups (e.g., cyclopentyl) could alter metabolic stability, as seen in related imidazole-carboxamides .

To validate, synthesize analogs via Suzuki-Miyaura coupling for aryl modifications and compare IC₅₀ values in target assays .

Q. How can researchers resolve contradictory biological activity data across similar compounds?

- Methodological Answer: Discrepancies in activity (e.g., anti-inflammatory vs. anticancer effects) may arise from assay conditions (e.g., cell line specificity) or subtle structural differences. For example:

- A methoxy group instead of methyl on the phenyl ring (as in N-(3-chloro-4-methoxyphenyl)-1H-imidazole-4-carboxamide) may shift selectivity due to altered hydrogen bonding .

- Compare solubility profiles (e.g., using DLS or nephelometry) to assess bioavailability differences .

Standardize assays using controls like doxorubicin (for cytotoxicity) or indomethacin (for inflammation) to normalize data .

Q. What strategies mitigate solubility challenges during in vitro testing?

- Methodological Answer: For poorly water-soluble derivatives, employ:

- Co-solvent systems : 10% DMSO in PBS (v/v) for cell-based assays, ensuring final DMSO ≤0.1% to avoid cytotoxicity .

- Micellar encapsulation : Use poloxamers (e.g., Pluronic F-68) at 0.01–0.1% w/v to enhance dispersion .

- Prodrug synthesis : Introduce ionizable groups (e.g., phosphate esters) on the benzyloxy moiety to improve aqueous solubility .

Experimental Design & Data Analysis

Q. How to design a robust SAR study for this compound?

- Methodological Answer:

Core modifications : Synthesize analogs with varied substituents on the indazole (e.g., replacing benzyloxy with methoxy) and triazole (e.g., substituting bromophenyl with chlorophenyl) .

Bioactivity screening : Test against a panel of targets (e.g., COX-2, EGFR) using ELISA or fluorescence polarization assays .

Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes to ACC or other enzymes, correlating with experimental IC₅₀ values .

Q. How to interpret conflicting spectral data during characterization?

- Methodological Answer: If NMR signals for aromatic protons overlap (e.g., δ 7.4–8.1 ppm), use 2D NMR (COSY, HSQC) to resolve coupling patterns . For inconsistent mass spectra, verify ionization methods: ESI-MS is preferable for polar derivatives, while EI-MS suits volatile analogs . Cross-validate with elemental analysis (e.g., ≤0.4% deviation in C/H/N percentages) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.